

## An In-depth Technical Guide to Isoamyl Angelate: Chemical Structure, Properties, and Synthesis

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Compound of Interest		
Compound Name:	Isoamyl angelate	
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#### **Abstract**

**Isoamyl angelate**, a naturally occurring ester found predominantly in the essential oil of Roman chamomile (Chamaemelum nobile), is a compound of interest for its aromatic properties and potential biological activities. This technical guide provides a comprehensive overview of **isoamyl angelate**, detailing its chemical structure, formula, and physicochemical properties. Furthermore, it outlines a general methodology for its synthesis and analysis, crucial for researchers in natural product chemistry, pharmacology, and drug development.

### **Chemical Identity and Structure**

**Isoamyl angelate** is the ester formed from the condensation of angelic acid and isoamyl alcohol. Its chemical identity is defined by the following:

- Chemical Formula: C10H18O2
- IUPAC Name: 3-methylbutyl (2Z)-2-methylbut-2-enoate[1]
- Synonyms: Isopentyl angelate, (Z)-Isopentyl 2-methylbut-2-enoate, Angelic acid isoamyl ester[1]



CAS Number: 10482-55-0[2]

The chemical structure of **isoamyl angelate** is characterized by a ten-carbon backbone, featuring a double bond in the angelic acid moiety and a branched isoamyl group.

### **Visualizing the Chemical Structure**

The following diagram illustrates the two-dimensional structure of the **isoamyl angelate** molecule.

Caption: Chemical structure of isoamyl angelate.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **isoamyl angelate** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	170.25 g/mol	[2]
Appearance	Colorless to almost colorless clear liquid	[3]
Odor	Floral, fruity, chamomile	[3]
Boiling Point	201-209.2 °C at 760 mmHg	[4]
Density	0.889 - 0.894 g/cm3 at 25 °C	[4]
Refractive Index	1.437 - 1.442 at 20 °C	[4]
Flash Point	80 °C (176 °F)	[4]
Solubility	Soluble in alcohol; sparingly soluble in water.	[4]

## **Natural Occurrence**

**Isoamyl angelate** is a significant constituent of the essential oil extracted from the flowers of Roman chamomile (Chamaemelum nobile).[5][6][7] The concentration of **isoamyl angelate** in



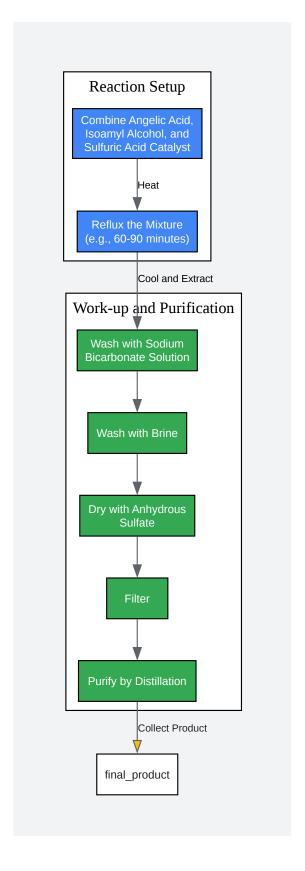
Roman chamomile oil can vary, but it is often one of the major esters present, contributing to the oil's characteristic aroma and potential therapeutic properties.[5][6]

# Experimental Protocols Synthesis of Isoamyl Angelate via Fischer Esterification

A common and effective method for the synthesis of **isoamyl angelate** is the Fischer esterification reaction. This acid-catalyzed reaction involves the refluxing of angelic acid with isoamyl alcohol.

Workflow for the Synthesis of Isoamyl Angelate:





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Caption: General workflow for the synthesis of **isoamyl angelate**.



#### **Detailed Methodology:**

- Reactant Combination: In a round-bottom flask equipped with a reflux condenser and a
  magnetic stirrer, combine angelic acid and a molar excess of isoamyl alcohol (e.g., 1.5 to 2
  equivalents).
- Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for a period of 1 to 3 hours. The
  progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
- Purification: The crude isoamyl angelate can be further purified by vacuum distillation to yield the pure ester.

# Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of **isoamyl angelate**, particularly in complex mixtures like essential oils.

#### Methodology:

- Sample Preparation: Dilute the sample containing **isoamyl angelate** in a suitable volatile solvent, such as hexane or dichloromethane.
- GC Separation: Inject the diluted sample into a gas chromatograph equipped with a capillary column suitable for separating volatile compounds (e.g., a non-polar or medium-polarity



column like DB-5ms or HP-5ms). The oven temperature program should be optimized to achieve good separation of the components.

- MS Detection: The eluting compounds are introduced into a mass spectrometer. The mass spectrometer is typically operated in electron ionization (EI) mode.
- Identification: The identification of **isoamyl angelate** is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST).[8]

## **Spectroscopic Data**

While detailed, publicly available spectra for **isoamyl angelate** are limited, the following provides an overview of the expected spectroscopic features based on its structure and data from similar compounds.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoamyl and angelate moieties. Key signals would include:
  - A doublet for the two methyl groups of the isoamyl chain.
  - A multiplet for the methine proton of the isoamyl group.
  - A triplet for the methylene group adjacent to the ester oxygen.
  - A quartet for the vinylic proton of the angelate group.
  - Doublets for the two methyl groups of the angelate moiety.
- <sup>13</sup>C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms. The carbonyl carbon of the ester will appear downfield (typically in the range of 165-175 ppm). The olefinic carbons of the angelate group will also have characteristic chemical shifts.

#### Infrared (IR) Spectroscopy



The IR spectrum of **isoamyl angelate** will exhibit characteristic absorption bands for its functional groups:

- C=O Stretch: A strong absorption band around 1710-1740 cm<sup>-1</sup>, characteristic of the ester carbonyl group.
- C=C Stretch: An absorption band around 1640-1680 cm<sup>-1</sup> due to the carbon-carbon double bond in the angelate moiety.
- C-O Stretch: Absorption bands in the region of 1100-1300 cm<sup>-1</sup> corresponding to the C-O stretching vibrations of the ester group.
- C-H Stretch: Absorption bands just below 3000 cm<sup>-1</sup> due to the C-H stretching of the alkyl groups.

#### **Mass Spectrometry (MS)**

The mass spectrum of **isoamyl angelate** obtained by electron ionization (EI-MS) would show a molecular ion peak (M<sup>+</sup>) at m/z 170. The fragmentation pattern would likely involve the loss of the isoamyl group or parts of it, as well as fragmentation of the angelate moiety. A mass spectrum for **isoamyl angelate** is available in the SpectraBase database.[9]

## **Applications and Research Interest**

**Isoamyl angelate** is primarily used in the flavor and fragrance industry for its pleasant, chamomile-like aroma.[4] In the field of drug development and pharmacology, research into the components of Roman chamomile oil, including **isoamyl angelate**, is ongoing to understand their potential therapeutic effects, which may include anti-inflammatory and anxiolytic properties.

#### Conclusion

This technical guide has provided a detailed overview of the chemical structure, formula, and physicochemical properties of **isoamyl angelate**. Standardized protocols for its synthesis and analysis have been presented to aid researchers in their scientific endeavors. A deeper understanding of this and other natural esters is vital for advancements in various scientific and industrial fields.



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